molecular formula C17H14BrN3O2S B601866 Lesinurad Impurity 4 CAS No. 1533519-97-9

Lesinurad Impurity 4

Cat. No.: B601866
CAS No.: 1533519-97-9
M. Wt: 404.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Lesinurad Impurity 4 is primarily used in scientific research to study the synthesis, stability, and purity of Lesinurad. It is also used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical products. Additionally, this compound can be used in studies investigating the pharmacokinetics and pharmacodynamics of Lesinurad, as well as its potential side effects and interactions with other drugs .

Safety and Hazards

Lesinurad, the parent compound of Lesinurad Impurity 4, has been associated with nephrotoxicity, which is thought to be related to uricosuria . At the 200 mg/day dose, serum creatinine more than doubled in 1.8% of lesinurad patients (versus 0% in placebo) and in 11% of these it was not reversible .

Biochemical Analysis

Biochemical Properties

Lesinurad Impurity 4, like Lesinurad, may interact with the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidney . These transporters are responsible for the reabsorption of uric acid from the renal tubules. By inhibiting these transporters, this compound could potentially increase the excretion of uric acid, thereby lowering serum uric acid levels .

Cellular Effects

Lesinurad has been shown to decrease serum uric acid levels by inhibiting the activity of URAT1 and OAT4 . This inhibition disrupts the reabsorption of uric acid in the kidney, leading to increased excretion of uric acid and decreased serum uric acid levels .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Lesinurad. Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 and OAT4 are major transporter enzymes responsible for the reuptake of uric acid from the renal tubules . Inhibition of these transporters increases the excretion of uric acid .

Temporal Effects in Laboratory Settings

Lesinurad has been shown to have dose-dependent reductions in serum uric acid levels and increases in urinary uric acid excretion following single and multiple oral doses .

Dosage Effects in Animal Models

Lesinurad has been shown to have a synergistic ameliorative hypouricemic impact when combined with allopurinol in the treatment of hyperuricemia in mice .

Metabolic Pathways

Lesinurad is known to be involved in the metabolic pathway of uric acid, interacting with enzymes such as xanthine oxidase .

Transport and Distribution

Lesinurad is known to inhibit the activity of URAT1 and OAT4, which are involved in the transport and distribution of uric acid in the kidney .

Subcellular Localization

Lesinurad is known to act on the URAT1 and OAT4 transporters, which are located in the cell membrane of renal tubule cells .

Preparation Methods

The synthesis of Lesinurad Impurity 4 involves several steps, starting from 1-cyclopropylnaphthalene-4-yl isorhodanate and acethydrazide. These compounds undergo an addition reaction to form 4-acetyl-1-(4-cyclopropylnaphthalene-1-yl) thiosemicarbazide. This intermediate then undergoes a cyclization reaction in the presence of an alkali reagent to form this compound . The reaction conditions are typically mild, and the process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Lesinurad Impurity 4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with fewer oxygen-containing functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[5-bromo-4-(5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-6-2-4-12-11(10-7-8-10)3-1-5-13(12)14/h1-6,10H,7-9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAXQWKNVGTAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC3=C2C=CC=C3N4C(=NN=C4Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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